molecular formula C19H15BrN2O2S B12153384 (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B12153384
M. Wt: 415.3 g/mol
InChI Key: HFKUCJRFAJSUDA-ATVHPVEESA-N
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Description

(2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions to yield the desired thiazolidinone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a thiazolidine ring and multiple functional groups, including a bromophenyl and a prop-2-en-1-yloxy substituent. These structural features are crucial as they influence the compound's biological interactions and activities.

Table 1: Structural Features of the Compound

FeatureDescription
Thiazolidine Ring Heterocyclic structure providing stability and reactivity
Bromophenyl Group Enhances biological activity through electron-withdrawing effects
Prop-2-en-1-yloxy Group Contributes to the compound's reactivity and potential for further modifications

Biological Activities

The thiazolidinone scaffold is known for its wide range of pharmacological activities. Research indicates that compounds similar to (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one exhibit significant antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Studies have shown that thiazolidinone derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • A study indicated that derivatives with specific substitutions on the phenyl group exhibited inhibition rates ranging from 53.84% to 88.46% against Escherichia coli and Staphylococcus aureus .
  • The compound's structure allows it to act as an effective inhibitor of bacterial growth, with some derivatives achieving activity comparable to standard antibiotics like Ampicillin .

Anticancer Potential

Thiazolidinones have been investigated for their anticancer properties. Research has demonstrated that:

  • Certain derivatives can inhibit the growth of various cancer cell lines, including HT29 adenocarcinoma cells and lung cancer cells .
  • The presence of specific substituents on the thiazolidinone structure enhances cytotoxicity against cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazolidinones have shown promise in reducing inflammation:

  • Compounds similar to This compound have been reported to inhibit inflammatory pathways in various models .

Table 2: Synthesis Overview

StepDescription
Step 1: Formation of Imines Reacting bromophenyl amine with aldehyde
Step 2: Cyclization Cyclizing the imine with thioketones
Step 3: Purification Crystallization or chromatography

Case Study 1: Antibacterial Efficacy

A recent study explored the antibacterial efficacy of various thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial activity compared to unsubstituted variants .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of thiazolidinone derivatives against HT29 adenocarcinoma cells. The study revealed that specific substitutions increased cytotoxicity significantly compared to control compounds .

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be due to the inhibition of specific kinases involved in cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzothiazoles: Studied for their antimicrobial and anticancer activities.

    Thiosemicarbazones: Investigated for their antiviral and anticancer properties.

Uniqueness

(2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

The compound (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as pharmacologically active agents, exhibiting a range of therapeutic effects including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, drawing from recent studies and case analyses.

Chemical Structure and Properties

The structure of the compound can be depicted as follows:

  • Core Structure : Thiazolidin-4-one ring
  • Substituents :
    • A bromophenyl group at position 2
    • An alkoxybenzylidene group at position 5

This unique arrangement of substituents contributes to its biological activity by influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell survival and proliferation. For example, studies have shown that certain thiazolidinone derivatives can increase apoptosis in colorectal cancer cells by modulating BAX and Bcl-2 levels .
CompoundIC50 (μM)Cancer Cell LineMechanism
Example 10.081HT-29VEGFR-2 inhibition
Example 213.56A-549Apoptosis induction

Antimicrobial Activity

Thiazolidinones have demonstrated significant antimicrobial properties against various pathogens. The compound's structure suggests it may interact effectively with microbial targets.

  • Study Findings : In vitro evaluations indicate that similar thiazolidinone derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

  • Research Insights : Studies have reported that certain thiazolidinones can significantly lower levels of TNF-alpha and IL-6 in inflammatory models .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural modifications.

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) or electron-donating groups can enhance or diminish activity against specific targets.

Table: Impact of Substituents on Biological Activity

SubstituentEffect on Activity
BromineIncreases anticancer activity
Alkoxy groupEnhances antimicrobial properties

Case Studies

  • Compound Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their biological activities. Notably, one derivative showed an IC50 value of 0.54 μM against cancer cells, indicating potent anticancer properties .
  • Antimicrobial Testing : Another study tested a series of thiazolidinones against common bacterial strains, revealing that some compounds exhibited better efficacy than traditional antibiotics .

Properties

Molecular Formula

C19H15BrN2O2S

Molecular Weight

415.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15BrN2O2S/c1-2-11-24-14-9-7-13(8-10-14)12-17-18(23)22-19(25-17)21-16-6-4-3-5-15(16)20/h2-10,12H,1,11H2,(H,21,22,23)/b17-12-

InChI Key

HFKUCJRFAJSUDA-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2

Origin of Product

United States

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